Ilatreotide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

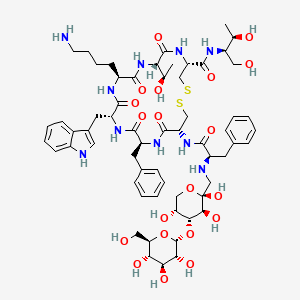

イラトレオチドは、成長ホルモン放出ホルモン拮抗薬として作用する合成ペプチドです。 当初、ノバルティスファーマAGによって、特に胃腸膵腫瘍の治療における潜在的な治療用途のために開発されました 。 イラトレオチドの分子式はC61H86N10O20S2です .

準備方法

合成ルートと反応条件

イラトレオチドの合成には、固相ペプチド合成法が用いられます。この方法では、固体樹脂に固定された成長中のペプチド鎖に、アミノ酸を順次付加することができます。このプロセスには、以下の手順が含まれます。

カップリング: アミノ酸は、ジシクロヘキシルカルボジイミド(DCC)やヒドロキシベンゾトリアゾール(HOBt)などのカップリング試薬を使用して樹脂にカップリングされます。

脱保護: アミノ酸の保護基は、トリフルオロ酢酸(TFA)を使用して除去されます。

切断: ペプチドは、TFA、水、およびトリイソプロピルシラン(TIS)などのスカベンジャーを含む切断カクテルを使用して、樹脂から切断されます。

工業生産方法

工業生産の場合、イラトレオチドの合成は、自動ペプチド合成機を使用してスケールアップすることができます。これらの機械は、カップリングと脱保護のステップを自動化し、大量のペプチドを効率的に生産することができます。 最終製品は、高純度と高品質を確保するために、高速液体クロマトグラフィー(HPLC)を使用して精製されます .

化学反応の分析

反応の種類

イラトレオチドは、以下を含むいくつかのタイプの化学反応を起こします。

酸化: ペプチド中の硫黄原子は、酸化されてジスルフィド結合を形成することができます。

還元: ジスルフィド結合は、ジチオスレイトール(DTT)などの還元剤を使用してチオール基に還元することができます。

置換: ペプチドは、特定のアミノ酸を他のアミノ酸に置き換えることで、その特性を改変する置換反応を起こすことができます。

一般的な試薬と条件

酸化: 過酸化水素(H2O2)またはヨウ素(I2)を酸化剤として使用することができます。

還元: ジチオスレイトール(DTT)またはトリス(2-カルボキシエチル)ホスフィン(TCEP)は、一般的な還元剤です。

置換: アミノ酸誘導体とDCCやHOBtなどのカップリング試薬を、置換反応に使用します。

生成される主要な生成物

これらの反応から生成される主要な生成物には、ジスルフィド結合パターンが変化した、またはアミノ酸が置換された改変ペプチドが含まれ、これらはペプチドの生物学的活性を影響を与える可能性があります .

科学研究への応用

イラトレオチドは、以下を含むいくつかの科学研究への応用があります。

化学: ペプチド合成と改変技術の研究のためのモデル化合物として使用されます。

生物学: 成長ホルモンやその他の胃腸および膵臓ホルモンの放出を阻害する役割について調査されています。

医学: 胃腸膵腫瘍やその他の病気の治療における潜在的な治療用途について探求されています。

科学的研究の応用

Ilatreotide has several scientific research applications, including:

Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in inhibiting the release of growth hormone and other gastrointestinal and pancreatic hormones.

Medicine: Explored for its potential therapeutic applications in treating gastroenteropancreatic tumors and other diseases.

Industry: Utilized in the development of peptide-based drugs and therapeutic agents

作用機序

イラトレオチドは、成長ホルモン放出ホルモン(GHRH)受容体の拮抗薬として作用することで、その効果を発揮します。この受容体に結合することで、イラトレオチドは下垂体からの成長ホルモンの放出を阻害します。 この阻害は、成長ホルモンやその他の関連するホルモンのレベルを低下させ、下垂体性巨人症や胃腸膵腫瘍などの状態の治療に有益です .

類似の化合物との比較

類似の化合物

オクトレオチド: 下垂体性巨人症や神経内分泌腫瘍の治療に使用されるもう1つのソマトスタチンアナログです。

イラトレオチドの独自性

イラトレオチドは、そのグリコシル化構造によって他のソマトスタチンアナログと比較して経口活性が高くなっているため、ユニークです。 この経口活性の向上により、イラトレオチドは経口ペプチドベースの治療法の有望な候補となっています .

類似化合物との比較

Similar Compounds

Octreotide: Another somatostatin analog used to treat acromegaly and neuroendocrine tumors.

Lanreotide: A long-acting somatostatin analog with similar applications in treating acromegaly and neuroendocrine tumors

Uniqueness of Ilatreotide

This compound is unique due to its glycated structure, which enhances its oral activity compared to other somatostatin analogs. This improved oral activity makes this compound a promising candidate for oral peptide-based therapies .

生物活性

Ilatreotide, also known as SDZ CO 611, is a potent glycated analog of somatostatin, primarily recognized for its role in the treatment of neuroendocrine tumors (NETs) and acromegaly. This compound has garnered attention due to its enhanced oral bioavailability and its ability to modulate various hormonal secretions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.

This compound exerts its biological effects primarily through the inhibition of several gastrointestinal and pancreatic hormones. It binds to somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5, leading to a decrease in hormone secretion. The following table summarizes the key hormones affected by this compound:

| Hormone | Effect of this compound |

|---|---|

| Insulin | Decreased secretion |

| Glucagon | Inhibited release |

| Gastrin | Suppressed production |

| Growth Hormone | Reduced levels |

| Cortisol | Lowered secretion |

This modulation of hormone levels contributes to its efficacy in managing conditions characterized by excessive hormone production, such as acromegaly and certain types of NETs .

Clinical Studies and Efficacy

This compound has been evaluated in various clinical settings. Notable findings from clinical trials include:

-

Neuroendocrine Tumors (NETs) :

- A phase III study demonstrated that this compound significantly reduces tumor growth in patients with advanced NETs compared to placebo. The study reported a progression-free survival rate improvement in patients treated with this compound .

- Patients receiving this compound exhibited a reduction in symptoms associated with hormone hypersecretion.

- Acromegaly :

Case Studies

Several case studies have illustrated the practical applications and outcomes associated with this compound treatment:

- Case Study 1 : A 52-year-old male with advanced NETs was treated with this compound after failing first-line therapies. Following 12 months of treatment, imaging studies showed a 50% reduction in tumor size, and the patient reported significant symptom relief.

- Case Study 2 : In a cohort of patients with acromegaly, this compound administration led to a marked reduction in serum IGF-1 levels, correlating with improved quality of life measures over a six-month follow-up period.

These case studies highlight the real-world effectiveness of this compound in managing complex endocrine disorders.

Safety Profile

The safety profile of this compound has been assessed across multiple studies. Common adverse effects include gastrointestinal disturbances such as nausea and diarrhea, which are typical for somatostatin analogs. Serious adverse events are rare but can include bradycardia and hypoglycemia due to its insulin-suppressing effects .

特性

CAS番号 |

119719-11-8 |

|---|---|

分子式 |

C61H86N10O20S2 |

分子量 |

1343.5 g/mol |

IUPAC名 |

(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-16-benzyl-N-[(2R,3R)-1,3-dihydroxybutan-2-yl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-19-[[(2R)-3-phenyl-2-[[(2R,3S,4R,5R)-2,3,5-trihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methylamino]propanoyl]amino]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |

InChI |

InChI=1S/C61H86N10O20S2/c1-31(74)42(25-72)68-58(86)44-29-93-92-28-43(69-54(82)39(21-33-13-5-3-6-14-33)64-30-61(88)52(80)51(45(76)27-89-61)91-60-50(79)49(78)48(77)46(26-73)90-60)57(85)66-40(22-34-15-7-4-8-16-34)55(83)67-41(23-35-24-63-37-18-10-9-17-36(35)37)56(84)65-38(19-11-12-20-62)53(81)71-47(32(2)75)59(87)70-44/h3-10,13-18,24,31-32,38-52,60,63-64,72-80,88H,11-12,19-23,25-30,62H2,1-2H3,(H,65,84)(H,66,85)(H,67,83)(H,68,86)(H,69,82)(H,70,87)(H,71,81)/t31-,32-,38+,39-,40+,41-,42-,43+,44+,45-,46-,47+,48-,49+,50-,51-,52+,60-,61-/m1/s1 |

InChIキー |

FYSDQQZUTAKKQX-CULBQIHKSA-N |

SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NCC6(C(C(C(CO6)O)OC7C(C(C(C(O7)CO)O)O)O)O)O)C(=O)NC(CO)C(C)O)O |

異性体SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)NC[C@@]6([C@H]([C@@H]([C@@H](CO6)O)O[C@@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)C(=O)N[C@H](CO)[C@@H](C)O)O |

正規SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NCC6(C(C(C(CO6)O)OC7C(C(C(C(O7)CO)O)O)O)O)O)C(=O)NC(CO)C(C)O)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Ilatreotide; Sdz CO 611; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。